2-(BENZYLMERCAPTO)-4-HYDROXY-6-AMINOPYRIMIDINE

Beschreibung

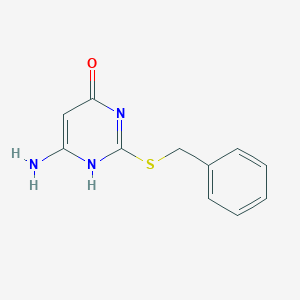

2-(Benzylmercapto)-4-hydroxy-6-aminopyrimidine (CAS 37660-23-4) is a pyrimidine derivative with the molecular formula C₁₁H₁₁N₃OS and a molecular weight of 233.29 g/mol . Its structure features a benzylmercapto group at position 2, a hydroxyl group at position 4, and an amino group at position 5. This compound is primarily used as a synthetic intermediate in pharmaceutical and biochemical research, leveraging its functional groups for nucleophilic substitutions or hydrogen-bonding interactions .

Eigenschaften

IUPAC Name |

4-amino-2-benzylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c12-9-6-10(15)14-11(13-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCKGDQJCBTIGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352021 | |

| Record name | 6-Amino-2-(benzylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37660-23-4 | |

| Record name | 6-Amino-2-[(phenylmethyl)thio]-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37660-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2-(benzylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Steps:

-

Amination at Position 6 : Treatment with aqueous ammonia or ammonium hydroxide replaces the 6-chloro group with an amino group.

-

Benzylthio Introduction at Position 2 : Reaction with benzyl mercaptan (PhCH₂SH) in the presence of a base substitutes the 2-chloro group.

-

Hydroxylation at Position 4 : Hydrolysis under acidic or basic conditions converts the 4-chloro group to a hydroxyl group.

Optimization Data :

| Step | Reagent | Conditions | Yield (Reported Analogues) |

|---|---|---|---|

| 1 | NH₃ | 80°C, 6h | 70–85% |

| 2 | PhCH₂SH | K₂CO₃, DMF | 60–75% |

| 3 | H₂O/H⁺ | Reflux | 80–90% |

Challenges :

-

Competing substitutions require careful control of reaction stoichiometry and temperature.

-

Phosphorus oxychloride, often used in chlorination steps, generates hazardous waste.

One-Pot Multicomponent Reaction

Inspired by green chemistry principles, a one-pot synthesis could consolidate multiple steps. A mixture of benzyl mercaptan , guanidine carbonate , and ethyl cyanoacetate in basic conditions may facilitate simultaneous cyclization and functionalization.

Proposed Mechanism:

-

Cyclization : Ethyl cyanoacetate and guanidine carbonate form a pyrimidine ring under basic conditions.

-

Thiol Incorporation : Benzyl mercaptan reacts in situ to introduce the benzylthio group.

-

Oxidation/Hydrolysis : Air oxidation or aqueous workup generates the hydroxyl and amino groups.

Advantages :

Limitations :

-

Requires precise pH and temperature control to prevent side reactions.

-

Limited literature precedent for thiol incorporation in one-pot pyrimidine syntheses.

Enzymatic Catalysis for Hydroxylation

Emerging biocatalytic methods offer an alternative route, particularly for introducing the hydroxyl group. Cytochrome P450 enzymes or monooxygenases could oxidize a 4-methyl or 4-methoxy precursor to the hydroxyl derivative.

Experimental Design:

-

Synthesis of 2-Benzylthio-4-methoxy-6-aminopyrimidine : Methoxylation at position 4 via dimethyl sulfate.

-

Enzymatic Demethylation : Use of Candida antarctica lipase B or engineered P450s to hydrolyze the methoxy group.

Reported Yields in Analogous Systems :

Benefits :

-

Avoids harsh acidic/basic conditions.

-

Enhances selectivity for the 4-position.

Comparative Analysis of Methods

| Method | Steps | Yield Estimate | Scalability | Environmental Impact |

|---|---|---|---|---|

| Cyclization | 3 | 50–60% | Moderate | High (solvent waste) |

| Nucleophilic Substitution | 3 | 65–75% | High | Moderate (POCl₃ use) |

| One-Pot | 1 | 40–50% | Low | Low |

| Enzymatic | 2 | 60–70% | Emerging | Very Low |

Analyse Chemischer Reaktionen

Types of Reactions

2-(BENZYLMERCAPTO)-4-HYDROXY-6-AMINOPYRIMIDINE undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)

Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2)

Substitution: N-bromosuccinimide (NBS) or alkyl halides

Major Products

Oxidation: Sulfoxides and sulfones

Reduction: Amino derivatives

Substitution: Halogenated or alkylated pyrimidines

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-(Benzymercapto)-4-hydroxy-6-aminopyrimidine possesses a unique structure that allows it to interact with biological systems effectively. The presence of the benzyl mercapto group enhances its reactivity and binding capabilities, making it a valuable scaffold for drug development.

Pharmacological Applications

-

Adenosine Receptor Modulation

- The compound has been explored for its ability to modulate adenosine receptors (ARs), particularly A1 and A2A subtypes. Research indicates that derivatives of pyrimidine compounds can exhibit selective antagonism at these receptors, which are implicated in various neurological disorders such as epilepsy and Parkinson's disease . The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine core can enhance receptor selectivity and potency .

-

Antiviral Activity

- Compounds similar to 2-(benzymercapto)-4-hydroxy-6-aminopyrimidine have shown promise as inhibitors of viral reverse transcriptase, an enzyme critical for the replication of HIV. Studies have demonstrated that certain derivatives possess anti-HIV activity by inhibiting this enzyme, thus providing a potential therapeutic avenue for treating HIV/AIDS .

-

Neuroprotective Effects

- Research has indicated that modulation of adenosine receptors can lead to increased extracellular levels of neurotransmitters like acetylcholine, which is beneficial in conditions such as Alzheimer’s disease. This suggests that compounds like 2-(benzymercapto)-4-hydroxy-6-aminopyrimidine could play a role in neuroprotection and cognitive enhancement .

Case Study 1: Development of Selective A1AR Antagonists

A study synthesized a series of 2-amino-4,6-disubstituted-pyrimidines, including derivatives of 2-(benzymercapto)-4-hydroxy-6-aminopyrimidine. The results showed that specific substitutions at the 5-position significantly enhanced selectivity for A1AR over A2AAR, indicating the potential for developing targeted therapies for cardiovascular and neurological disorders .

Case Study 2: Antiviral Screening

In another study focusing on antiviral properties, various pyrimidine derivatives were screened against HIV reverse transcriptase. The findings revealed that compounds closely related to 2-(benzymercapto)-4-hydroxy-6-aminopyrimidine exhibited significant inhibitory activity, suggesting their potential as leads in antiviral drug development .

Data Tables

Wirkmechanismus

The mechanism of action of 2-(BENZYLMERCAPTO)-4-HYDROXY-6-AMINOPYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effect.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Stability

- Benzylmercapto vs.

- Amino vs. Iodo/Hydrazine Groups: The 6-amino group in the target compound enables hydrogen bonding and participation in condensation reactions, whereas the 6-iodo group in 2-amino-4-hydroxy-6-iodopyrimidine facilitates halogen-based cross-coupling (e.g., Suzuki-Miyaura reactions) . Hydrazine derivatives (e.g., 2-amino-4-hydroxy-6-hydrazinopyrimidine) exhibit higher nucleophilicity, making them reactive intermediates in heterocyclic synthesis .

Biologische Aktivität

2-(Benzymercapto)-4-hydroxy-6-aminopyrimidine (CAS No. 37660-23-4) is a heterocyclic compound with potential biological activities, particularly in the realm of cancer therapeutics. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H11N3OS

- Molecular Weight : 233.29 g/mol

Research indicates that compounds similar to 2-(benzymercapto)-4-hydroxy-6-aminopyrimidine exhibit strong inhibitory effects on protein tyrosine kinases (PTKs), which are critical in various cellular processes including growth and differentiation. Inhibition of PTKs has been linked to anti-cancer properties, as these enzymes are often overactive in tumor cells, leading to uncontrolled proliferation.

Key Protein Targets

- EGFr (Epidermal Growth Factor Receptor)

- c-erbB-2

- PDGFr (Platelet-Derived Growth Factor Receptor)

- c-src

These targets are implicated in various malignancies including breast, lung, and pancreatic cancers .

Biological Activity and Antitumor Effects

The compound has demonstrated notable antitumor activity in vitro. For instance, studies have shown that related compounds induce apoptosis in cancer cell lines by arresting the cell cycle at specific phases, particularly the S phase. This mechanism is crucial as it prevents cancer cells from replicating and spreading.

Case Study: In Vitro Antitumor Activity

A comparative study evaluated the efficacy of 2-(benzymercapto)-4-hydroxy-6-aminopyrimidine against several cancer cell lines using an MTT assay. The results indicated significant inhibition rates across different concentrations:

| Cell Line | Inhibition Rate (%) | IC50 (µM) |

|---|---|---|

| A549 | 99.93 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

These findings suggest that the compound has a potent effect against various cancer types, outperforming standard treatments like Sunitinib .

Additional Research Findings

- Cell Cycle Arrest : Treatment with the compound led to a significant increase in the percentage of cells in the S phase, indicating effective cell cycle arrest.

- Apoptosis Induction : Western blot analyses showed that the compound upregulated pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl-2), leading to mitochondrial dysfunction and activation of caspase pathways .

Q & A

Basic: What are the recommended synthetic routes for 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine, and how can purity be optimized?

Methodological Answer:

A robust synthesis involves nucleophilic substitution at the pyrimidine ring. For example, mercapto groups can be introduced via reaction with benzyl thiol under alkaline conditions. Key steps include:

- Protection of reactive sites : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl and amino functionalities during synthesis to prevent side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures enhances purity.

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity (>95%) using HPLC with a C18 column and UV detection at 254 nm .

Basic: How should researchers characterize the physicochemical properties of this compound?

Methodological Answer:

Prioritize the following analytical techniques:

- Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C₁₁H₁₂N₃O₂S: 258.07 g/mol) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and decomposition behavior .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Adhere to these guidelines:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile byproducts (e.g., benzyl thiol) .

- Waste Disposal : Neutralize acidic/basic residues before disposing in designated hazardous waste containers .

Advanced: How can researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

Methodological Answer:

Follow an iterative, hypothesis-driven approach:

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for bioassays) .

- Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Contextual Analysis : Consider variables such as solvent polarity (e.g., DMSO vs. aqueous buffers) or cell line specificity (e.g., HEK293 vs. HeLa) that may influence outcomes .

Advanced: What computational strategies are effective for studying this compound’s interaction with biological targets?

Methodological Answer:

Integrate multi-scale modeling:

- Docking Studies : Use AutoDock Vina to predict binding modes with enzymes (e.g., dihydrofolate reductase) and validate with molecular dynamics (MD) simulations .

- Quantum Mechanics (QM) : Apply DFT (B3LYP/6-31G*) to analyze electronic properties (e.g., charge distribution at the hydroxy and amino groups) .

- Machine Learning : Train models on pyrimidine derivatives to predict solubility or metabolic stability .

Advanced: How can this compound be applied in mechanistic studies of enzyme inhibition?

Methodological Answer:

Design experiments to probe inhibition kinetics:

- Enzyme Assays : Use Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition type (competitive vs. non-competitive) .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to elucidate interactions .

- Site-Directed Mutagenesis : Identify critical residues in the enzyme active site by comparing wild-type and mutant inhibition profiles .

Advanced: What are the best practices for reconciling stability data under varying experimental conditions?

Methodological Answer:

- Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .

- pH-Dependent Stability : Assess hydrolytic stability in buffers ranging from pH 1–12 to identify degradation pathways (e.g., cleavage of the benzylmercapto group in acidic media) .

- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.